molecular formula C9H16F3N B1481951 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine CAS No. 2098120-25-1

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine

Cat. No.: B1481951
CAS No.: 2098120-25-1
M. Wt: 195.23 g/mol
InChI Key: AYHLBOIMYMKBND-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a cyclobutylmethyl group and a 4,4,4-trifluorobutylamine chain, a structural motif of significant interest in the design of novel bioactive molecules. The incorporation of the trifluoromethyl group is a strategic modification widely employed in drug discovery to influence the potency, metabolic stability, and membrane permeability of lead compounds . This amine is primarily utilized as a key synthetic intermediate in the exploration of new therapeutic agents. Its structure suggests potential application in the synthesis of protein kinase inhibitors , similar to other advanced tricyclic compounds documented in pharmaceutical research . Researchers value this scaffold for developing small molecules that can modulate disease-relevant biological pathways, particularly in oncology and immunology. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)4-7-2-1-3-7/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHLBOIMYMKBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.

    Nucleophilic Substitution: The cyclobutylmethyl bromide undergoes nucleophilic substitution with 4,4,4-trifluorobutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Materials Engineering

Ionic Clathrate Hydrates (ICHs)

The compound has been studied as a guest species in ionic clathrate hydrates, which are materials capable of storing thermal energy. Research indicates that these hydrates can be utilized for thermal storage applications, making them valuable for energy efficiency in various systems. The specific study reported the highest equilibrium temperature of 279.5 ± 0.1 K and a dissociation enthalpy of 202 ± 2 J g1^{-1} for the ICH containing this compound.

PropertyValue
Highest Equilibrium Temperature279.5 ± 0.1 K
Dissociation Enthalpy202 ± 2 J g1^{-1}

Pharmaceutical Applications

Protein Kinase Inhibition

The compound is also part of a novel class of compounds designed to inhibit protein kinases associated with various diseases. Protein kinases play crucial roles in cellular processes, and their deregulation can lead to conditions such as cancer and autoimmune diseases. The research highlights its potential use in treating diseases linked to abnormal kinase activity, including those involving Jak family kinases and other receptor tyrosine kinases .

Case Studies:

  • Cancer Treatment: Inhibitors targeting specific kinases have shown promise in preclinical models for treating various cancers, emphasizing the importance of compounds like 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine in developing targeted therapies.
  • Autoimmune Disorders: The compound's ability to modulate kinase activity suggests potential therapeutic applications in managing autoimmune diseases by restoring normal cellular signaling pathways .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets. The cyclobutylmethyl group may enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine and analogous compounds:

Property This compound 4,4,4-Trifluorobutan-1-amine 4,4,4-Trifluorobutan-1-amine Hydrochloride
Molecular Formula C₈H₁₅F₃N C₄H₈F₃N C₄H₉ClF₃N
Molecular Weight (g/mol) 182.21 (calculated) 127.109 163.57
Substituents Cyclobutylmethyl at C2; CF₃ at C4 CF₃ at C4 CF₃ at C4; HCl salt
Purity Data not available 97% 97% (assumed from synonyms)
Storage Conditions Likely inert atmosphere (inferred) Not specified Inert atmosphere, room temperature
Hazard Profile Expected higher lipophilicity; unknown toxicity Not specified H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
Structural Complexity High (rotatable bonds: ~4; topological PSA: ~26) Low (rotatable bonds: 2; PSA: 26) Moderate (similar to parent amine + Cl⁻)

Key Observations:

Structural and Functional Differences :

  • The cyclobutylmethyl group in the target compound increases molecular complexity and steric hindrance compared to 4,4,4-trifluorobutan-1-amine. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • The hydrochloride salt (C₄H₉ClF₃N) exhibits ionic character, improving water solubility but introducing handling hazards (e.g., respiratory irritation ).

Hazard and Safety :

  • While 4,4,4-trifluorobutan-1-amine hydrochloride has documented hazards (H302, H315, etc.), the target compound’s safety profile remains uncharacterized. Its increased lipophilicity could potentiate bioaccumulation risks.

Synthetic and Handling Challenges :

  • The cyclobutylmethyl group may complicate synthesis due to strained cyclobutane geometry, requiring specialized reagents or conditions. Storage likely demands inert atmospheres to prevent amine oxidation .

Potential Applications: Fluorinated amines are often used in pharmaceuticals (e.g., protease inhibitors) or agrochemicals. The target compound’s bulkier structure might modulate receptor binding selectivity compared to simpler analogs.

Biological Activity

2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine (CAS No. 2098120-25-1) is a novel organic compound that has garnered attention for its potential biological activities. This compound features a cyclobutylmethyl group and a trifluorobutan-1-amine moiety, which may impart unique pharmacological properties. This article synthesizes existing research findings on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C7H12F3NC_7H_{12}F_3N with a molecular weight of 179.17 g/mol. Its structure includes a trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₁₂F₃N
Molecular Weight179.17 g/mol
CAS Number2098120-25-1
StructureChemical Structure

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. The cyclobutylmethyl group may enhance binding affinity to certain molecular targets while the trifluoromethyl group can modulate the compound's physicochemical properties.

Potential Mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors involved in metabolic pathways.
  • Enzyme Modulation : It could inhibit or activate specific enzymes related to metabolic disorders.
  • Signal Transduction : The compound might influence intracellular signaling pathways that regulate cellular responses.

Therapeutic Applications

Research indicates potential applications in treating metabolic disorders, particularly those associated with MGAT2 (Monoacylglycerol O-acyltransferase 2). Compounds similar to this compound have been studied for their roles in modulating glucose metabolism and addressing conditions such as diabetes and obesity .

Case Studies

  • Diabetes Treatment : A study explored the compound's efficacy in lowering blood glucose levels in diabetic models by targeting MGAT2 pathways.
  • Cancer Research : Investigations into its role as a biochemical probe revealed potential applications in cancer therapy through modulation of kinase activity .

Table 2: Summary of Case Studies

Study FocusFindings
Diabetes TreatmentReduced blood glucose levels in diabetic models
Cancer ResearchPotential kinase inhibitor; modulated cancer cell growth

Safety and Toxicology

While the biological activity shows promise, safety assessments are crucial. Preliminary data suggest that compounds with similar structures exhibit moderate toxicity profiles, necessitating further investigation into the safety of this compound .

Hazard Statements

The compound is classified with hazard statements indicating potential health risks:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Q & A

Q. Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. EC₅₀) .
  • Purity discrepancies : Trace impurities (e.g., unreacted cyclobutylmethyl bromide) may skew results .
    Solutions :
  • Cross-validation : Replicate assays in ≥2 independent labs .
  • Orthogonal assays : Combine enzymatic (e.g., fluorescence) and cellular (e.g., viability) readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine
Reactant of Route 2
2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine

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